5-Chloro-2-cyclopropylmethoxy-benzylamine
Overview
Description
5-Chloro-2-cyclopropylmethoxy-benzylamine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzylamine, featuring a chloro substituent at the 5-position and a cyclopropylmethoxy group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylmethoxy-benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Formation of Cyclopropylmethoxy Group: The hydroxy group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting 5-chloro-2-cyclopropylmethoxybenzaldehyde is then reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be integral to the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropylmethoxy-benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The chloro substituent can be reduced to a hydrogen atom, forming 2-cyclopropylmethoxy-benzylamine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-cyclopropylmethoxy-benzylamine.
Substitution: Formation of 5-substituted-2-cyclopropylmethoxy-benzylamine derivatives.
Scientific Research Applications
5-Chloro-2-cyclopropylmethoxy-benzylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropylmethoxy-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-benzylamine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-Cyclopropylmethoxy-benzylamine: Lacks the chloro substituent.
5-Chloro-2-ethoxy-benzylamine: Ethoxy group instead of cyclopropylmethoxy group.
Uniqueness
5-Chloro-2-cyclopropylmethoxy-benzylamine is unique due to the presence of both the chloro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWFZIPDODLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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